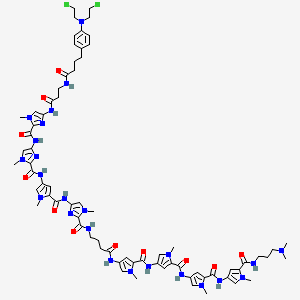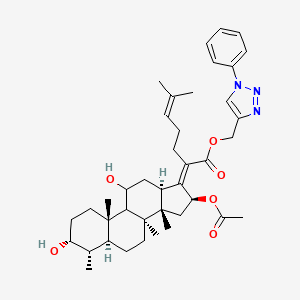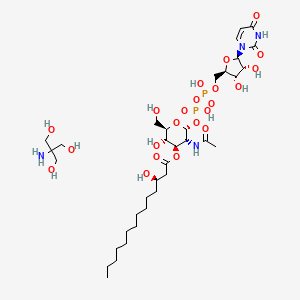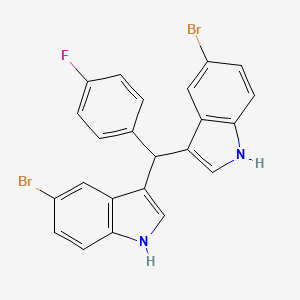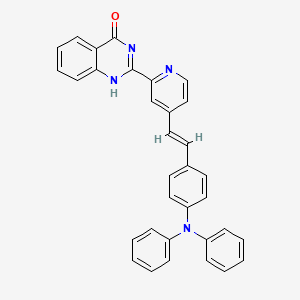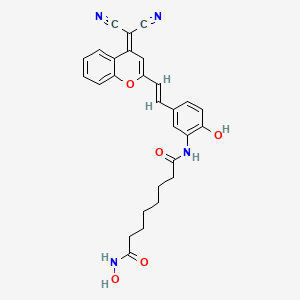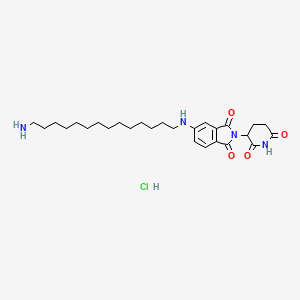
Pomalidomide-5-C14-NH2 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-5-C14-NH2 (hydrochloride) is a compound based on Pomalidomide, which is a cereblon (CRBN) ligand used in the recruitment of CRBN protein. This compound can be connected to the ligand for protein by a linker to form PROTAC (Proteolysis Targeting Chimera) . It is primarily used in scientific research and has significant applications in the field of medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Pomalidomide-5-C14-NH2 (hydrochloride) involves the synthesis of Pomalidomide followed by the attachment of a C14 alkyl chain with an amine group. The synthetic route typically includes:
Synthesis of Pomalidomide: This involves the reaction of phthalic anhydride with L-glutamine to form the intermediate, which is then cyclized to produce Pomalidomide.
Attachment of C14 Alkyl Chain: The Pomalidomide is then reacted with a C14 alkyl chain containing an amine group under specific conditions to form Pomalidomide-5-C14-NH2.
Formation of Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by reacting with hydrochloric acid
Industrial Production Methods
The industrial production of Pomalidomide-5-C14-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research use .
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide-5-C14-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, particularly at the amine group.
Substitution: The compound can participate in substitution reactions, especially at the amine group, where it can form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions
Major Products
The major products formed from these reactions include various derivatives of Pomalidomide-5-C14-NH2, which can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
Pomalidomide-5-C14-NH2 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of PROTACs, which are used to target and degrade specific proteins.
Biology: The compound is used in studies involving protein degradation and the role of cereblon in various biological processes.
Medicine: Pomalidomide-5-C14-NH2 (hydrochloride) is used in the development of new therapeutic agents, particularly for the treatment of cancers such as multiple myeloma.
Industry: It is used in the production of research chemicals and in the development of new drug candidates .
Wirkmechanismus
Pomalidomide-5-C14-NH2 (hydrochloride) exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the recruitment of target proteins to the E3 ligase complex, resulting in their ubiquitination and subsequent degradation by the proteasome. This mechanism is utilized in the development of PROTACs, which are designed to selectively degrade specific proteins involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound of Pomalidomide, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A more potent analog of Thalidomide with improved efficacy and reduced toxicity.
Pomalidomide: The base compound for Pomalidomide-5-C14-NH2, used in the treatment of multiple myeloma
Uniqueness
Pomalidomide-5-C14-NH2 (hydrochloride) is unique due to its ability to form PROTACs, which are highly specific in targeting and degrading disease-related proteins. This specificity makes it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C27H41ClN4O4 |
|---|---|
Molekulargewicht |
521.1 g/mol |
IUPAC-Name |
5-(14-aminotetradecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C27H40N4O4.ClH/c28-17-11-9-7-5-3-1-2-4-6-8-10-12-18-29-20-13-14-21-22(19-20)27(35)31(26(21)34)23-15-16-24(32)30-25(23)33;/h13-14,19,23,29H,1-12,15-18,28H2,(H,30,32,33);1H |
InChI-Schlüssel |
CWAMIYMVDUEBQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCCCCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)
![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
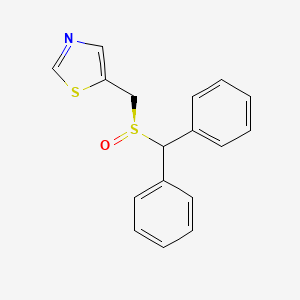

![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)
